2-Azido-4,6-dichloro-S-triazine
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Overview
Description
2-Azido-4,6-dichloro-S-triazine is a chemical compound belonging to the class of s-triazines. It is characterized by the presence of two chlorine atoms and an azido group attached to a triazine ring.
Preparation Methods
The synthesis of 2-Azido-4,6-dichloro-S-triazine typically involves the reaction of cyanuric chloride with sodium azide. The process is carried out in an organic solvent such as acetone, and the reaction mixture is shaken for a few minutes. The organic phase is then separated and allowed to evaporate at room temperature, yielding the desired product as a colorless powder . The reaction conditions are relatively mild, and the yield of the product is around 36%.
Chemical Reactions Analysis
2-Azido-4,6-dichloro-S-triazine undergoes various chemical reactions, including photolysis, substitution, and rearrangement reactions. Upon photolysis, it yields triplet nitrene and a strained cyclic carbodiimide . The compound can also participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols . These reactions are typically carried out under mild conditions, and the major products formed depend on the nature of the nucleophile used.
Scientific Research Applications
2-Azido-4,6-dichloro-S-triazine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various triazine derivatives . In biology, it is employed in the modification of oligonucleotides and the study of their interactions with cells and DNA-binding proteins . The compound also finds applications in the field of medicine, particularly in the development of new therapeutic agents and drug delivery systems . Additionally, it is used in the industry for the production of high-energy materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Azido-4,6-dichloro-S-triazine involves the formation of reactive intermediates such as nitrenes and carbodiimides upon photolysis . These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The compound’s ability to undergo nucleophilic substitution reactions also plays a crucial role in its mechanism of action, allowing it to react with a wide range of nucleophiles and form diverse products .
Comparison with Similar Compounds
2-Azido-4,6-dichloro-S-triazine is unique due to the presence of both azido and chloro groups on the triazine ring. Similar compounds include 2,4-dichloro-6-methoxy-1,3,5-triazine and 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine . These compounds share some structural similarities but differ in their reactivity and applications. For example, 2,4-dichloro-6-methoxy-1,3,5-triazine is used in radioimmunoassays and the synthesis of rotaxanes , while 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine is studied for its energetic properties .
Properties
CAS No. |
30805-06-2 |
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Molecular Formula |
C3Cl2N6 |
Molecular Weight |
190.98 g/mol |
IUPAC Name |
2-azido-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C3Cl2N6/c4-1-7-2(5)9-3(8-1)10-11-6 |
InChI Key |
FZBOGGDPZXBNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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